molecular formula C25H24N4O2 B11316661 N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11316661
M. Wt: 412.5 g/mol
InChI Key: ZFWSOBIGAIKBDO-UHFFFAOYSA-N
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Description

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a tetrahydronaphthalene moiety, and an oxazole ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H24N4O2/c1-17-6-8-18(9-7-17)16-29-24(12-13-26-29)27-25(30)22-15-23(31-28-22)21-11-10-19-4-2-3-5-20(19)14-21/h6-15H,2-5,16H2,1H3,(H,27,30)

InChI Key

ZFWSOBIGAIKBDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC5=C(CCCC5)C=C4

Origin of Product

United States

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